molecular formula C22H37NO3 B570077 20-HETE Ethanolamide CAS No. 942069-11-6

20-HETE Ethanolamide

Cat. No.: B570077
CAS No.: 942069-11-6
M. Wt: 363.5 g/mol
InChI Key: QRMZDMUHHZLRMH-DTLRTWKJSA-N
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Description

20-HETE Ethanolamide, also known as 20-hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide, is a metabolite of the endocannabinoid anandamide. This compound is part of the N-acylethanolamine class of lipids, which are naturally present in both animal and plant membranes. This compound is known for its interaction with cannabinoid receptors, particularly the CB1 receptor in the brain .

Scientific Research Applications

20-HETE Ethanolamide has several scientific research applications across various fields:

Mechanism of Action

Target of Action

20-HETE Ethanolamide, also known as 20-HETE-ethanolamine, is a metabolite of the endocannabinoid Anandamide . It primarily targets the rat brain cannabinoid CB1 receptor . This receptor plays a crucial role in the regulation of various physiological processes, including sleep and eating patterns, mood modulation, and the sensation of heat, acid, and proinflammatory stimulants .

Mode of Action

This compound interacts with its primary target, the CB1 receptor, by binding to it . This binding initiates a series of biological pathways that influence various physiological processes . The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT) and is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of Anandamide. The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT). It is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases . These enzymes are responsible for the oxidation of this compound to form a variety of metabolites, including 20-HETE-epoxide, 20-HETE-diol, and 20-HETE-carboxylic acid .

Pharmacokinetics

It is known that the compound is a metabolite of anandamide and is synthesized and metabolized by various enzymes . The availability of these enzymes and substrates, as well as the presence of inhibitors, can impact the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with the CB1 receptor . This interaction initiates a series of biological pathways that influence various physiological processes . .

Action Environment

The action of this compound can be influenced by various environmental factors, including the expression of the enzymes involved in its metabolism, the availability of substrates, and the presence of inhibitors . Additionally, the compound’s action can also be affected by various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases .

Future Directions

20-HETE has been recognized as an important player in the pathogenesis of cardiovascular diseases . As the eicosanoid field continues to explore and expand its understanding of the etiology of these diseases, it is highly likely that it will begin to uncover new signaling mediators and novel therapeutic targets .

Chemical Reactions Analysis

20-HETE Ethanolamide undergoes various chemical reactions, including oxidation and epoxidation. The primary reagents involved in these reactions are cytochrome P450 enzymes, which facilitate the oxidation of anandamide to form this compound. The major products of these reactions include hydroxyeicosatetraenoic acid ethanolamides and epoxyeicosatrienoic acid ethanolamides . These reactions are crucial for the compound’s biological activity and its interaction with cannabinoid receptors.

Comparison with Similar Compounds

20-HETE Ethanolamide is unique due to its specific interaction with cannabinoid receptors and its role as a metabolite of anandamide. Similar compounds include:

These compounds share similarities in their metabolic pathways and biological activities but differ in their specific interactions and effects on various receptors and enzymes.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZDMUHHZLRMH-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145769
Record name (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-HETE ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

942069-11-6
Record name (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942069-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-HETE ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What enzymes are involved in the formation of 20-HETE ethanolamide, and where are they primarily found?

A1: The research paper identifies Cytochrome P450 (P450) enzymes, specifically P450 4F2, as the primary enzymes responsible for converting anandamide to 20-HETE EA []. P450 4F2 is found in both human kidney and liver microsomes [].

Q2: Does the liver metabolize anandamide differently than the kidney?

A2: Yes, while both liver and kidney microsomes produce 20-HETE EA from anandamide, the liver also generates additional metabolites. These include various EET-EA (epoxyeicosatrienoic acid ethanolamides) isomers, which are further metabolized to dihydroxy derivatives by microsomal epoxide hydrolase [].

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